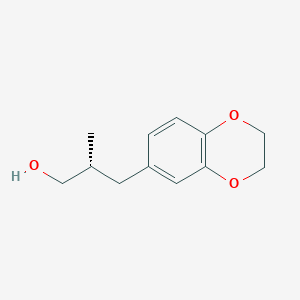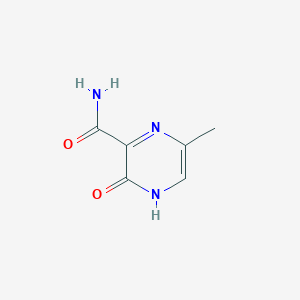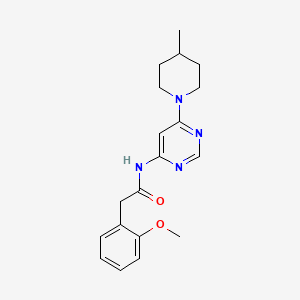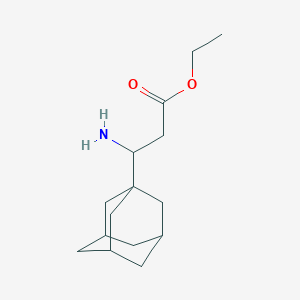![molecular formula C9H15N3O3 B2412408 4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine CAS No. 1556383-09-5](/img/structure/B2412408.png)
4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine, also known as MOA, is a synthetic compound that has gained attention in the scientific community due to its potential use in drug development. MOA belongs to the class of oxadiazoles, which have been shown to possess various biological activities.
Scientific Research Applications
Anticancer Potential
4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine and its derivatives have been explored for their anticancer properties. Yakantham, Sreenivasulu, and Raju (2019) synthesized a series of derivatives and tested their activity against various human cancer cell lines, including breast, lung, prostate, and others. The compounds demonstrated moderate to good anticancer activity, highlighting their potential in cancer treatment (Yakantham, Sreenivasulu, & Raju, 2019).
Antimicrobial and Antifungal Applications
Research by Bektaş et al. (2007) and Krishna et al. (2015) investigated the antimicrobial and antifungal activities of 1,2,4-oxadiazole derivatives. These studies found that certain compounds exhibited good to moderate activities against various test microorganisms, suggesting their utility in addressing bacterial and fungal infections (Bektaş et al., 2007); (Krishna et al., 2015).
Nematocidal Activity
Liu et al. (2022) designed novel 1,2,4-oxadiazole derivatives with 1,3,4-thiadiazole amide groups, evaluating their nematocidal activities. Some compounds showed significant activity against Bursaphelenchus xylophilus, a nematode, offering a potential avenue for pest control in agriculture (Liu et al., 2022).
Energetic Material Synthesis
The synthesis of energetic materials featuring 1,2,4-oxadiazole structures has been a focus of studies by Pagoria et al. (2017) and Yu et al. (2017). These studies explored the design and synthesis of multicyclic oxadiazoles and their salts, demonstrating their potential in energetic applications due to their stability and performance (Pagoria et al., 2017); (Yu et al., 2017).
properties
IUPAC Name |
4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c1-13-6-7-11-8(15-12-7)9(10)2-4-14-5-3-9/h2-6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMHBKYJHZRFHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=N1)C2(CCOCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

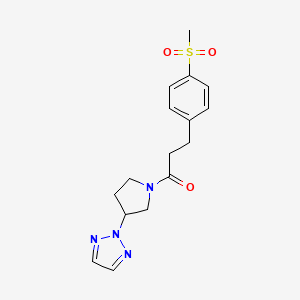
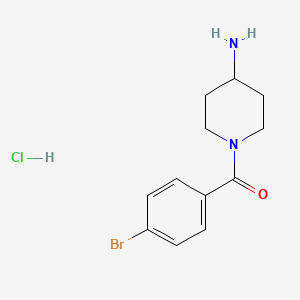
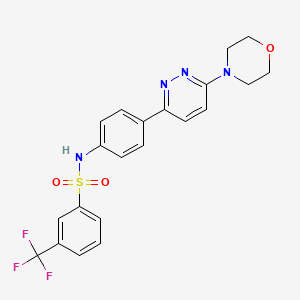
![1-{5-[(Dimethylhydrazin-1-ylidene)methyl]furan-2-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B2412331.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2412334.png)
![6-Bromopyrazolo[1,5-a]pyridin-3-amine](/img/structure/B2412335.png)

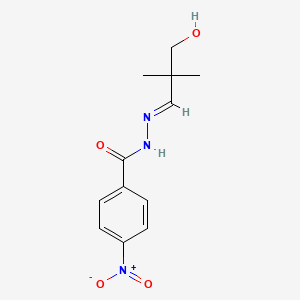

![N-(3-methoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2412342.png)
